molecular formula C20H13F2N3O2 B1668519 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 145915-60-2

5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione

Cat. No. B1668519
M. Wt: 365.3 g/mol
InChI Key: RONQPWQYDRPRGG-UHFFFAOYSA-N
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Description

5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione, also known as 5,6-Bis[(4-FPA)], is a synthetic compound with a wide range of biological and medicinal applications. It is a versatile compound that can be used as a building block for other molecules, as a catalyst for reactions, and as a therapeutic agent for a variety of diseases.

Scientific Research Applications

  • Scientific Field: Biochemistry

    • Application Summary : This compound is known as a selective inhibitor of PKC β II (Protein Kinase C beta II), a protein involved in various cellular processes . It has been used in research to study the role of PKC β II in different biological processes.
    • Methods of Application : The compound is typically dissolved in DMSO (Dimethyl sulfoxide) for use in biological assays . The specific concentration used can vary depending on the experiment.
    • Results or Outcomes : The compound has been found to inhibit the activity of PKC β II with an IC50 value of 0.41 μM, indicating it has a high affinity for this protein .
  • Scientific Field: Prion Research

    • Application Summary : This compound has been used in research studying its potential to inhibit prionogenic Sup35 fibrillization .
    • Methods of Application : The compound is typically tested using in vitro assays . The specific concentration used can vary depending on the experiment.
    • Results or Outcomes : The compound has been found to inhibit prionogenic Sup35 fibrillization with an IC50 value of 3.4 μM .
  • Scientific Field: Alzheimer’s Research

    • Application Summary : The compound has been used in research studying its potential to inhibit de novo Aβ42 assembly in vitro .
    • Methods of Application : The compound is typically tested using in vitro assays . The specific concentration used can vary depending on the experiment.
    • Results or Outcomes : The compound has been found to inhibit de novo Aβ42 assembly in vitro .
  • Scientific Field: Material Science

    • Application Summary : This compound could potentially be used in the synthesis of fluorinated polyimides . Fluorinated polyimides have unique properties such as high thermal stability, excellent mechanical properties, and good chemical resistance, making them useful in various applications like microelectronics, aerospace, and membranes for gas separation .
    • Methods of Application : The specific methods of application would depend on the type of polyimide being synthesized and the desired end product .
    • Results or Outcomes : The specific results or outcomes would depend on the specific research study .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : The compound has been used in research studying its potential antibacterial activity . It has been tested against various bacterial strains to determine its effectiveness.
    • Methods of Application : The compound is typically tested using in vitro assays, such as the disc diffusion method . The compound is applied to a culture of bacteria, and the zone of inhibition (the area where bacterial growth is prevented) is measured.
    • Results or Outcomes : The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

properties

IUPAC Name

5,6-bis(4-fluoroanilino)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O2/c21-11-1-5-13(6-2-11)23-17-9-15-16(20(27)25-19(15)26)10-18(17)24-14-7-3-12(22)4-8-14/h1-10,23-24H,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONQPWQYDRPRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione

CAS RN

145915-60-2
Record name CGP 53353
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145915602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

Analogously to Example 1, 290 mg (0.7 mmol) of 4,5-bis(4-fluoroanilino)phthalic acid dimethyl ester in 22 ml of ethylene glycol are heated at 120° and, with stirring, ammonia gas is passed through the mixture for 18 hours. The reaction mixture is cooled and extracted with ethyl acetate. The ethyl acetate phases are washed in succession three times with water and once with saturated sodium chloride solution, dried with sodium sulfate and concentrated by evaporation. The evaporation residue is chromatographed on silica gel with hexane/ethyl acetate 1:1 and the product fractions are combined and concentrated by evaporation, yielding the title compound in the form of orange crystals, m.p.>220° C., FAB-MS: 366 [M+ +H].
Name
4,5-bis(4-fluoroanilino)phthalic acid dimethyl ester
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 1000 mg (2.73 mmol) of 4,5-bis(4-fluoroanilino)phthalic anhydride in 5 ml of formamide under argon atmosphere is heated at 125°-130° for 5 hours. The reaction mixture is cooled to 60°, and 20 ml of water are slowly added. This mixture is cooled to 0° for 3 hours, and the reddish crystals are filtered off, washed with water and dried. Recrystallization from dichloromethane yields the title compound in the form of orange crystals, m.p. 244°-246° C., FAB-MS: 366 [M+ +H].
Name
4,5-bis(4-fluoroanilino)phthalic anhydride
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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